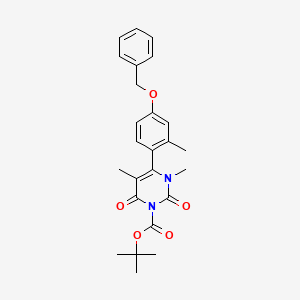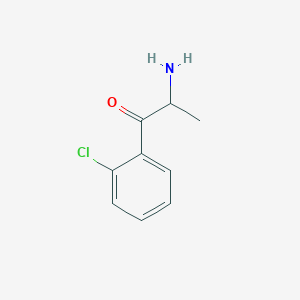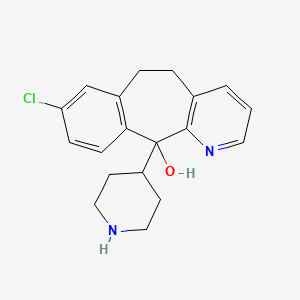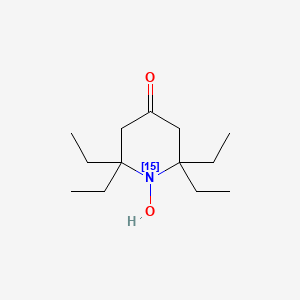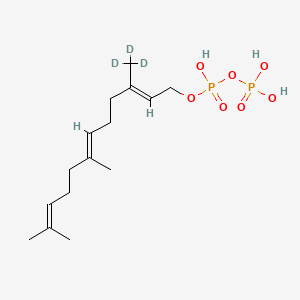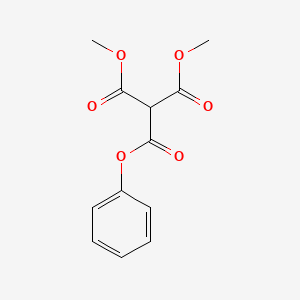
1,1-Dimethyl 1-phenyl methanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl 1-phenyl methanetricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of tartronic acids and is known for its role as an intermediate in various chemical syntheses. This compound is characterized by its white solid appearance and its solubility in solvents like dichloromethane and ethyl acetate.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl 1-phenyl methanetricarboxylate can be synthesized through the esterification of 1,1-dimethylmethanetricarboxylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
1,1-Dimethyl 1-phenyl methanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mesoxalic acid, a type of hydroxydicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Mesoxalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1,1-Dimethyl 1-phenyl methanetricarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl 1-phenyl methanetricarboxylate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of mesoxalic acid. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions. The phenyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
類似化合物との比較
Similar Compounds
Dimethyl 2-Hydroxymalonate: Another derivative of tartronic acids used in chemical synthesis.
Mesoxalic Acid: A product of the oxidation of 1,1-Dimethyl 1-phenyl methanetricarboxylate.
Tartronic Acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the synthesis of other compounds highlights its versatility and importance in organic chemistry.
特性
分子式 |
C12H12O6 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
dimethyl phenyl methanetricarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)9(11(14)17-2)12(15)18-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChIキー |
NVMWZSWGJNKAJG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(=O)OC)C(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


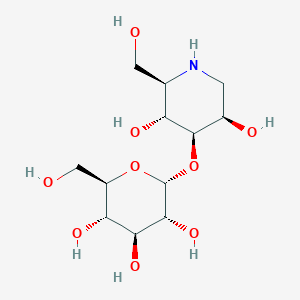
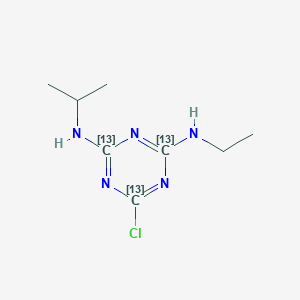
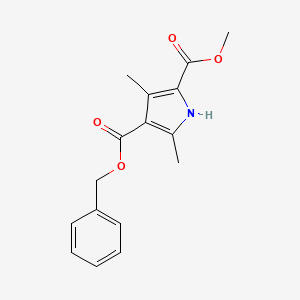
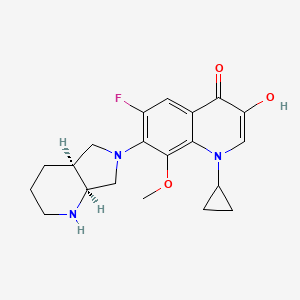
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)

